molecular formula C22H12I2N4OS B11542391 (2Z)-5-amino-2-(2-iodobenzylidene)-7-(2-iodophenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarbonitrile

(2Z)-5-amino-2-(2-iodobenzylidene)-7-(2-iodophenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarbonitrile

Cat. No.: B11542391
M. Wt: 634.2 g/mol
InChI Key: BEGARCXCCJLURJ-NVMNQCDNSA-N
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Description

The compound “(2Z)-5-AMINO-7-(2-IODOPHENYL)-2-[(2-IODOPHENYL)METHYLIDENE]-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-6,8-DICARBONITRILE” is a complex organic molecule that features a thiazolopyridine core with multiple functional groups, including amino, iodo, and cyano groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thiazolopyridine Core: This can be achieved through a cyclization reaction involving a pyridine derivative and a thioamide.

    Introduction of Iodophenyl Groups: This step may involve the use of iodination reagents such as iodine or N-iodosuccinimide (NIS) under specific conditions.

    Functional Group Modifications: Amino and cyano groups can be introduced through nucleophilic substitution or addition reactions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and control reaction conditions.

    Purification: Techniques such as recrystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or other oxidized derivatives.

    Reduction: The cyano groups can be reduced to amines.

    Substitution: The iodo groups can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products

    Oxidation Products: Nitro derivatives.

    Reduction Products: Amines.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Biological Probes: Used in the development of probes for biological imaging or assays.

Medicine

    Pharmaceuticals: Potential use in the development of new drugs due to its unique structure and functional groups.

Industry

    Materials Science: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, affecting their function. The molecular targets and pathways involved would be specific to the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-5-AMINO-7-(2-BROMOPHENYL)-2-[(2-BROMOPHENYL)METHYLIDENE]-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-6,8-DICARBONITRILE
  • (2Z)-5-AMINO-7-(2-CHLOROPHENYL)-2-[(2-CHLOROPHENYL)METHYLIDENE]-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-6,8-DICARBONITRILE

Uniqueness

The presence of iodo groups in the compound makes it unique compared to its bromo or chloro analogs. Iodo groups can influence the compound’s reactivity, biological activity, and physical properties, making it a valuable compound for specific applications.

Properties

Molecular Formula

C22H12I2N4OS

Molecular Weight

634.2 g/mol

IUPAC Name

(2Z)-5-amino-7-(2-iodophenyl)-2-[(2-iodophenyl)methylidene]-3-oxo-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarbonitrile

InChI

InChI=1S/C22H12I2N4OS/c23-16-7-3-1-5-12(16)9-18-21(29)28-20(27)14(10-25)19(15(11-26)22(28)30-18)13-6-2-4-8-17(13)24/h1-9,19H,27H2/b18-9-

InChI Key

BEGARCXCCJLURJ-NVMNQCDNSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=C\2/C(=O)N3C(=C(C(C(=C3S2)C#N)C4=CC=CC=C4I)C#N)N)I

Canonical SMILES

C1=CC=C(C(=C1)C=C2C(=O)N3C(=C(C(C(=C3S2)C#N)C4=CC=CC=C4I)C#N)N)I

Origin of Product

United States

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